{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Non-fluorinated pyrazole fragments cannot support 19F NMR screening, limiting label-free hit discovery. This CF3-bearing analog from the Maybridge Fluorine Labeled Fragment Library provides a sharp 19F singlet responsive to protein binding, with an ortho-benzyl alcohol handle for rapid parallel derivatization. Key features: • 19F NMR-compatible CF3 pharmacophore (LogP 2.46) enabling label-free screening • Ortho-benzyl alcohol growth vector for parallel derivatization without de novo synthesis • Melting point ~42.5°C facilitates room-temperature DMSO stock preparation. Supplied for fragment-based drug discovery and 19F NMR probe development.

Molecular Formula C12H11F3N2O
Molecular Weight 256.22 g/mol
CAS No. 892502-29-3
Cat. No. B1292505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol
CAS892502-29-3
Molecular FormulaC12H11F3N2O
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CO
InChIInChI=1S/C12H11F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-6,18H,7H2,1H3
InChIKeyHLMRFDCLSUXVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol — A Unique Fluorinated Fragment


{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol (CAS 892502-29-3) is a pyrazole-based fragment molecule (C₁₂H₁₁F₃N₂O, MW 256.23 g/mol) [1] that integrates a trifluoromethyl (CF₃) substituent at the pyrazole 3-position, an N-methyl group, and an ortho-benzyl alcohol moiety [2]. It belongs to the Maybridge Fluorine Labeled Fragment Library—a pre-validated collection of 480 fluorinated compounds developed with Argenta and the University of Kent for ¹⁹F NMR-based fragment screening . Unlike generic pyrazole-phenyl-methanol fragments that lack fluorine, this compound carries the CF₃ pharmacophore known to enhance metabolic stability, lipophilicity, and membrane permeability .

Fragment Library Pre-validated Maybridge Fluorine Labeled Library member for ¹⁹F NMR screening
¹⁹F NMR CF₃ reporter enables label-free binding detection in complex matrices
Elaboration Handle Benzyl alcohol supports rapid fragment-to-lead derivatization

{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol vs. Non-Fluorinated Analogs


Non-fluorinated pyrazole-phenyl-methanol analogs such as (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) and (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) share the same pyrazole-phenyl-methanol core but lack the trifluoromethyl group, resulting in fundamentally different physicochemical profiles that preclude generic substitution [1]. The CF₃ group on the target compound imparts a ~0.9 log-unit increase in lipophilicity (LogP 2.46 vs 1.58) [2], an ~78°C depression in melting point (42.5–44°C vs 120°C) [2], and critically enables ¹⁹F NMR detection—a label-free biophysical screening modality unavailable to non-fluorinated analogs [3]. These differences directly alter solubility, crystallinity, protein binding, and screening compatibility, making the CF₃-containing fragment a distinct chemical tool rather than a drop-in replacement.

Property
Target (with CF₃)
Non-fluorinated analogs
Lipophilicity
Significantly higher logP; may alter solubility and protein binding
Lower lipophilicity; different partitioning behavior
Melting point
Near ambient; enables room-temperature handling
Substantially higher; may require heating for DMSO stocks
¹⁹F NMR capability
CF₃ group provides sensitive ¹⁹F detection
No fluorine; incompatible with ¹⁹F NMR screening

Head-to-Head: {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol vs. Non-Fluorinated Analogs


Lipophilicity Advantage over Non-Fluorinated Analogs

The target compound exhibits a measured LogP of 2.46 (LogD at pH 7.4: 2.46) [1], compared to a LogP of 1.58 for the non-fluorinated structural analog (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) . This represents a ΔLogP of +0.88, corresponding to an approximately 7.6-fold higher octanol-water partition coefficient. The increase is attributable to the electron-withdrawing and hydrophobic character of the trifluoromethyl substituent.

Lipophilicity
Head-to-head
Target LogP 2.46 vs analog LogP 1.58; ΔLogP +0.88
Reported lipophilicity advantage may influence permeability studies
Calculated/measured LogP from Chembase and Chemsrc
Fragment-based drug discovery Lipophilicity Physicochemical profiling

Lower Melting Point Enables Room-Temperature Handling

The target compound melts at 42.5–44°C [1], whereas the non-fluorinated positional isomer (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol (CAS 864068-97-3) exhibits a melting point of 120°C . This 78°C reduction in melting point reflects disruption of crystal lattice packing by the bulky, electronegative CF₃ group, placing the compound near ambient handling temperature.

Melting Point
Head-to-head
Target 42.5–44°C; analog 120°C; ΔTm −78°C
Supports room-temperature handling and DMSO stock preparation
Reported values from Chembase and ChemicalBook
Solid-state properties Fragment library handling Solubility

Label-Free ¹⁹F NMR Fragment Screening

The presence of the CF₃ group (3 equivalent ¹⁹F nuclei) makes this compound directly compatible with ¹⁹F NMR-based fragment screening—a label-free method that detects ligand binding via changes in ¹⁹F resonance [1]. The compound is a constituent of the Maybridge Fluorine Labeled Fragment Library, a pre-validated set of 480 fluorinated fragments that underwent rigorous biophysical validation including ¹⁹F NMR, solubility testing, X-ray crystallography, and SPR [1]. Non-fluorinated analogs (e.g., CAS 124344-98-5, CAS 864068-97-3) cannot participate in ¹⁹F NMR screening at all.

¹⁹F NMR Screening
Class-level
CF₃ reporter compatible; >100-fold sensitivity advantage over ¹H NMR
Enables label-free binding detection in complex biological matrices
Library validated via ¹⁹F NMR, SPR, and X-ray
Fragment-based screening ¹⁹F NMR Biophysical assays

Aqueous Solubility Meets Fragment Library Standards

The target compound has a calculated aqueous solubility (cLogS) of −2.847 , corresponding to approximately 0.36 mg/mL (1.4 mM). This places it within the acceptable solubility range for fragment screening (typically >0.1 mM required). While direct experimental solubility data for the non-fluorinated analog are not available for cross-comparison, the CF₃ group is generally associated with reduced aqueous solubility due to increased lipophilicity; however, the presence of the benzyl alcohol hydrogen-bond donor/acceptor partially offsets this effect, maintaining the compound's suitability for biochemical assays.

Aqueous Solubility
Data to verify
cLogS −2.847 (~1.4 mM; ~0.36 mg/mL)
Reported calculated solubility supports assay compatibility screening
No experimental solubility data available for direct comparison
Solubility Fragment library quality Physicochemical properties

Benzyl Alcohol Handle for Derivatization

The ortho-benzyl alcohol (–CH₂OH) moiety provides a primary alcohol functional handle that can be directly converted to halides (chloride, bromide), amines, ethers, esters, aldehydes, or carboxylic acids through well-established transformations [1]. Closely related analogs where the alcohol is replaced by a methyl group or is absent altogether (e.g., 1-methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole, where the phenyl ring lacks a hydroxymethyl substituent) lose this versatile synthetic entry point. The amine analog (2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl)methanamine (CAS 910095-35-1) offers different reactivity (nucleophilic amine vs. electrophilic alcohol), making the alcohol uniquely suited for ester prodrug strategies, ether linkage formation, and oxidation to the corresponding aldehyde for reductive amination.

Benzyl Alcohol Handle
Class-level
Primary alcohol enables >10 well-established functional group interconversions
Supports rapid SAR exploration via robust alcohol chemistry
Versatile entry for fragment-to-lead synthesis
Medicinal chemistry Fragment elaboration Chemical biology

Ortho-Substitution Pattern and Conformational Properties

The ortho relationship between the pyrazole ring and the benzyl alcohol group on the phenyl ring creates a restricted conformational profile due to steric interactions, with the –CH₂OH group positioned in proximity to the pyrazole N-methyl and C–H groups [1]. This contrasts with para-substituted analogs such as (4-(1-pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol) where the benzyl alcohol is farther from the pyrazole ring, producing different 3D vector exit angles for fragment growth. The ortho arrangement positions the hydroxymethyl group for potential intramolecular hydrogen bonding with the pyrazole N2 nitrogen (calculated distance ~3.2–3.8 Å depending on rotamer), which may pre-organize the fragment into a bioactive conformation.

Ortho-Substitution
Class-level
Ortho arrangement creates restricted conformation; potential intramolecular H-bond
Provides distinct 3D vector geometry for pocket engagement studies
Based on molecular modeling; experimental structures unavailable
Conformational analysis Structure-based design Scaffold diversity

Application Scenarios for {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol


¹⁹F NMR Fragment Screening

This compound is purpose-built for ¹⁹F NMR fragment screening as a member of the Maybridge Fluorine Labeled Fragment Library . Its CF₃ group produces a strong, sharp ¹⁹F singlet that is responsive to changes in chemical environment upon protein binding. The LogP of 2.46 [1] positions it within the optimal lipophilicity range for fragment hits (LEAN approach: lipophilicity-corrected ligand efficiency), reducing the risk of promiscuous hydrophobic aggregation. The melting point near 42.5°C [1] enables straightforward DMSO stock preparation at room temperature. Screening groups should prioritize this fragment when building focused libraries for targets where fluorinated pharmacophores are desired, such as kinases, GPCRs, and epigenetic targets.

Fragment-to-Lead via Benzyl Alcohol Derivatization

Once identified as a hit, the compound's ortho-benzyl alcohol group supports rapid parallel derivatization without de novo scaffold synthesis [2]. Medicinal chemistry teams can convert the alcohol to alkyl halides for nucleophilic displacement, oxidize to the aldehyde for reductive amination with diverse amines, esterify for prodrug strategies, or form ethers to modulate physicochemical properties. The ortho-substitution pattern [3] provides a compact geometry favorable for filling shallow protein pockets. The CF₃ group contributes metabolic stability against oxidative metabolism at the pyrazole ring, potentially reducing the need for later-stage blocking-group strategies.

Chemical Probe Synthesis with ¹⁹F NMR Reporter

The compound serves as a starting scaffold for synthesizing fluorinated chemical probes where the ¹⁹F nucleus functions as a spectroscopic reporter for protein–ligand interaction studies . Unlike traditional fluorescent probes that add significant bulk, the CF₃ group is sterically compact (van der Waals volume comparable to an isopropyl group) while providing unambiguous ¹⁹F NMR detection in complex biological milieu. The calculated solubility of ~0.36 mg/mL (cLogS −2.847) is adequate for biochemical assay concentrations typically used in probe validation (1–100 μM).

Scaffold-Hopping for Trifluoromethyl-Pyrazole Pharmaceuticals

Several marketed drugs (celecoxib, mavacoxib) and clinical candidates feature the trifluoromethyl-pyrazole pharmacophore. This fragment molecule [2][3] provides the minimal core structure (1-methyl-3-trifluoromethyl-5-phenyl-1H-pyrazole) for scaffold-hopping exercises, where the benzyl alcohol serves as a growth vector for substituent introduction. Compared to purchasing the fully elaborated API intermediates, sourcing this fragment allows medicinal chemistry groups to build proprietary IP space around novel substitution patterns without infringing on existing composition-of-matter patents.

Application
Selection Property
Validation Focus
¹⁹F NMR fragment screening
CF₃ ¹⁹F reporter; pre-validated fragment library
¹⁹F NMR chemical shift perturbation; solubility under assay conditions
Fragment-to-lead elaboration
Benzyl alcohol synthetic handle; ortho substitution geometry
Derivatization chemistry compatibility; target engagement validation
Fluorinated chemical probe synthesis
Compact CF₃ ¹⁹F probe; adequate solubility for biochemical assays
¹⁹F NMR reporter in biological milieu; probe concentration range
Scaffold-hopping for CF₃-pyrazole series
Minimal core scaffold with growth vector; fluorine pharmacophore
IP landscape analysis; confirmation of binding to target of interest
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